molecular formula C12H13IO5 B1404147 2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester CAS No. 705262-57-3

2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester

Cat. No. B1404147
M. Wt: 364.13 g/mol
InChI Key: HNLSXFFRAGMWMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of esters consists of a carbonyl group (C=O) and an ether group (R-O-R’) attached to the same carbon .

Chemical Reactions of Esters Esters can undergo several reactions including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, either under acidic or basic conditions, results in the breakdown of the ester into its constituent alcohol and carboxylic acid .

Scientific Research Applications

Synthetic Applications

Synthesis of Complex Molecules : The compound serves as a precursor or intermediate in the synthesis of complex molecules. For example, its structure allows for functionalization and coupling reactions, pivotal in constructing more complex molecular architectures. The ability of related esters to undergo various chemical transformations, such as Suzuki Cross-Coupling reactions, underscores their utility in synthetic organic chemistry. The Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates demonstrates the compound's potential in creating biaryls, which are core structures in many pharmaceuticals and organic materials (Chaumeil, Signorella, & Drian, 2000).

Material Science Applications

Photodegradation Studies : Compounds with similar structures are studied for their photodegradation behaviors, offering insights into environmental stability and degradation pathways. Such research is crucial for assessing the environmental impact of chemical compounds. The study on the Photodegradation of parabens, for instance, provides valuable information on the kinetics and by-products of degradation processes, which can be analogous to the environmental fate of "2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester" (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Pharmaceutical Research

Antimicrobial Activity : The structural motifs present in "2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester" are often explored for their potential biological activities. For example, related esters and derivatives have been synthesized and evaluated for antimicrobial activities, indicating the potential for the development of new antimicrobial agents. The synthesis and in vitro antimicrobial activity assays for novel cis/trans-but-2-enedioic acid esters highlight how structural modifications can impact biological activity, suggesting avenues for the design of compounds with enhanced antimicrobial properties (Ma, Rujin, Zeng, An, Song-shan, & Lijun, 2014).

Safety And Hazards

Like all chemicals, esters should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or ingested . Always refer to the Material Safety Data Sheet (MSDS) for the specific ester you are working with for detailed safety information .

Future Directions

Esters are widely used in a variety of industries, including food, cosmetics, and pharmaceuticals. The development of new synthesis methods and the discovery of new ester compounds are areas of active research .

properties

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethoxy)-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO5/c1-3-17-11(14)7-18-10-5-4-8(13)6-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLSXFFRAGMWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Ethoxycarbonyl)methoxy)-5-iodobenzoic acid methyl ester

Synthesis routes and methods

Procedure details

Reflux a mixture of 2-hydroxy-5-iodo-benzoic acid methyl ester (TCI; 5.5 g, 20 mmol) and ethyl bromoacetate (Aldrich; 6.7 g, 40 mmol) in acetone (60 mL) in the presence of potassium (5.5 g, 40 mmol) for 3 h. Filter out the solid and evaporate acetone to give a white residue. Dissolve the residue in ethyl acetate and wash with brine. Evaporate the solvent in vacuum to give final product as a white solid (7 g, 96%). MS (electrospray, m/z) 365 (M+1). 1H NMR (400 MHz, CDCl3) δ 8.1 (d, J=2.0 Hz, 1H), 7.70 (dd, J=8.8, 2.8 Hz, 1H), 6.6 (d, J=8.8 Hz, 1H), 4.68 (s, 2H), 4.3 (q, J=6.8 Hz, 2H), 3.9 (s, 1H), 1.3 (t, J=6.8 Hz, 3H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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